1-(Bromomethyl)-3-methoxy-2-nitrobenzene

概要

説明

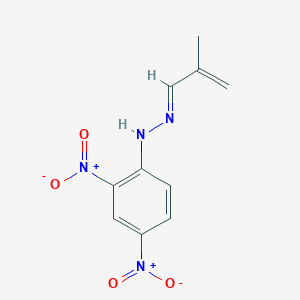

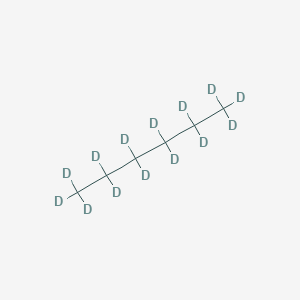

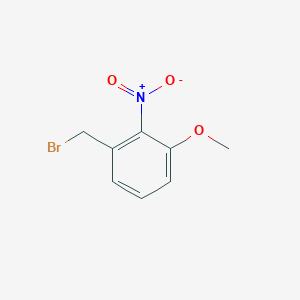

“1-(Bromomethyl)-3-methoxy-2-nitrobenzene” is a compound that contains a benzene ring, which is a cyclic compound with six carbon atoms and alternating single and double bonds . The “bromomethyl” indicates the presence of a CH2Br group, “methoxy” refers to a CH3O group, and “nitro” refers to a NO2 group .

Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would consist of a benzene ring with a bromomethyl (CH2Br) group, a methoxy (CH3O) group, and a nitro (NO2) group attached to it . The exact structure would depend on the positions of these groups on the benzene ring.

Chemical Reactions Analysis

Again, while specific reactions involving “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” are not available, brominated compounds are often used in substitution reactions . Methoxy groups can participate in ether cleavage reactions, and nitro groups can be reduced to amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on factors such as its molecular structure and the nature of its constituent groups . For example, brominated compounds tend to have higher densities and boiling points than their non-brominated counterparts .

科学的研究の応用

Anisotropic Displacement Parameters

The research conducted by Mroz et al. (2020) delved into the anisotropic displacement parameters of isomorphous compounds, including 1-(bromomethyl)-3-nitrobenzene. The study highlighted the unexpected challenges faced in the experimental analysis of the bromo compound compared to theoretical predictions, indicating the compound's unique behavior under X-ray diffraction experiments.

Structural Analysis of Methoxybenzenes

A study by Fun et al. (1997) reported the structures of various methoxybenzenes, including derivatives similar to 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The research provided insights into the molecular geometry and intermolecular interactions, such as hydrogen-bonded dimers and packing arrangements in solid forms.

Synthesis and Application in Polymer Solar Cells

In the domain of materials science, Jin et al. (2016) introduced a derivative of 1-(bromomethyl)-3-methoxy-2-nitrobenzene in the synthesis of new electron acceptors for polymer solar cells (PSCs). The study emphasized the improved photovoltaic performance, showcasing the compound's potential in enhancing power conversion efficiency and other critical parameters in PSCs.

Surface Engineering and Electronic Properties

In the context of surface engineering, Hunger et al. (2006) explored the properties of surfaces grafted with benzene derivatives, including 1-(bromomethyl)-3-methoxy-2-nitrobenzene. The study provided valuable insights into the electronic structure, molecular orbital density of states, and the effect of molecule-molecule and molecule-substrate interactions.

Safety And Hazards

将来の方向性

The future directions for research on “1-(Bromomethyl)-3-methoxy-2-nitrobenzene” would depend on its potential applications. For example, if it has useful properties as a pharmaceutical compound, research could focus on drug development . If it has potential as a material for industrial applications, research could focus on improving its synthesis and studying its properties .

特性

IUPAC Name |

1-(bromomethyl)-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGQVUNUXHDQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438265 | |

| Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-3-methoxy-2-nitrobenzene | |

CAS RN |

133486-62-1 | |

| Record name | 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)